2-[(5-Bromobenzo[d]furan-2-yl)methylene]-6-hydroxy-7-(piperidylmethyl)benzo[b] furan-3-one
Description
2-[(5-Bromobenzo[d]furan-2-yl)methylene]-6-hydroxy-7-(piperidylmethyl)benzo[b]furan-3-one is a benzofuran-3-one derivative characterized by a brominated benzo[d]furan moiety, a hydroxy group at position 6, and a piperidylmethyl substituent at position 5. The bromine atom at position 5 of the benzo[d]furan ring likely enhances electrophilic reactivity, while the hydroxy and piperidylmethyl groups contribute to polarity and steric bulk, respectively. While direct synthesis data for this compound are absent in the provided evidence, analogous bromination and condensation protocols (e.g., using N-bromosuccinimide (NBS) or DMF as solvents) are well-documented in related compounds .
Properties
Molecular Formula |
C23H20BrNO4 |
|---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one |
InChI |
InChI=1S/C23H20BrNO4/c24-15-4-7-20-14(10-15)11-16(28-20)12-21-22(27)17-5-6-19(26)18(23(17)29-21)13-25-8-2-1-3-9-25/h4-7,10-12,26H,1-3,8-9,13H2/b21-12- |
InChI Key |
DXQJCTRYUOIBLG-MTJSOVHGSA-N |
Isomeric SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC5=C(O4)C=CC(=C5)Br)/C3=O)O |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC5=C(O4)C=CC(=C5)Br)C3=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromobenzo[d]furan-2-yl)methylene]-6-hydroxy-7-(piperidylmethyl)benzo[b]furan-3-one typically involves multiple steps:
Bromination: The initial step involves the bromination of benzo[d]furan using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions.
Formation of the Methylenebisphenol Intermediate: The brominated intermediate is then reacted with a suitable aldehyde, such as 3,4-bis((tert-butyldimethylsilyl)oxy)benzaldehyde, in the presence of a base like sodium hydride (NaH) in tetrahydrofuran (THF).
Desilylation: The intermediate product undergoes desilylation using tetrabutylammonium fluoride (TBAF) to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Hydroxyl Group
The hydroxyl (-OH) group at position 6 can participate in hydrogen bonding and nucleophilic substitution. Its acidity (pKa ~10) allows deprotonation under basic conditions, enabling reactions such as:
-
Nucleophilic aromatic substitution : Potential for displacement of substituents in aromatic systems.
-
Oxidation : Conversion to ketones or quinones under oxidizing agents (e.g., KMnO₄).
-
Esterification : Reaction with acylating agents (e.g., acid chlorides) to form esters .
Bromine Substituent
The bromine atom at position 5 of the benzo[d]furan moiety serves as a good leaving group. Key reactions include:
-
Substitution : Replacement by nucleophiles (e.g., amines, alcohols) via SNAr or radical mechanisms.
-
Cross-coupling : Potential for Suzuki or Heck reactions to introduce new functional groups .
Methylene Bridge
The methylene (-CH₂-) group linking the benzo[d]furan and benzo[b]furan moieties may undergo:
-
Condensation : Reaction with carbonyl compounds (e.g., aldehydes) to form imine or enone derivatives.
-
Oxidation : Cleavage to form carbonyl groups under strong oxidizing agents (e.g., OsO₄).
Piperidylmethyl Group
The piperidylmethyl substituent (C₆H₁₁N-CH₂-) can engage in:
-
Alkylation : Reaction with electrophiles (e.g., alkyl halides) to form quaternary ammonium salts.
-
Acid-base reactions : Protonation/deprotonation due to the tertiary amine’s basicity (pKa ~11) .
Substitution Reactions
The bromine atom facilitates aromatic substitution, as seen in related furan derivatives . For example:
Nu = nucleophile (e.g., NH₂⁻, OH⁻).
Condensation Reactions
The methylene bridge may react with carbonyl compounds via aldol condensation:
This mechanism aligns with known reactivity in benzo[b]furan derivatives.
Oxidation/Reduction
The hydroxyl group can oxidize to a ketone, while the bromine may reduce to a hydrogen atom under catalytic hydrogenation (H₂/Pd-C) .
Biological Activity Implications
While this article focuses on chemical reactivity, the compound’s functional groups suggest potential biological interactions:
Scientific Research Applications
Anticancer Properties
Research indicates that benzo[b]furan derivatives exhibit significant anticancer activity. For instance, certain derivatives have shown selective antiproliferative effects against various human cancer cell lines, outperforming established chemotherapeutic agents like Combretastatin-A4 . The mechanism of action may involve interaction with tubulin, disrupting microtubule dynamics and inhibiting cancer cell proliferation.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies demonstrate moderate to high activity against a range of pathogens, including bacteria such as Escherichia coli and fungi like Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values for these organisms suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Case Study 1: Anticancer Activity
A study conducted on various benzo[b]furan derivatives revealed that compounds similar to 2-[(5-Bromobenzo[d]furan-2-yl)methylene]-6-hydroxy-7-(piperidylmethyl)benzo[b]furan-3-one demonstrated up to a tenfold increase in potency against specific cancer cell lines compared to standard treatments. The research highlighted the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, the compound was tested against multiple strains of bacteria and fungi. The findings indicated that the compound exhibited stronger inhibitory effects than some commercially available antibiotics. These results suggest that further exploration and optimization of this compound could lead to new therapeutic options for treating infections caused by resistant strains .
Mechanism of Action
The mechanism of action of 2-[(5-Bromobenzo[d]furan-2-yl)methylene]-6-hydroxy-7-(piperidylmethyl)benzo[b]furan-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural Comparisons
The table below highlights structural and synthetic differences between the target compound and related benzofuran derivatives:
Key Observations :
- Bromination: Bromine substitution (as in the target compound and –2) is critical for modulating electronic properties and reactivity. The 90% yield in highlights the efficiency of NBS-mediated bromination in nonpolar solvents like CCl₄ .
- Piperidyl vs. Piperazinyl : The piperidylmethyl group in the target compound differs from the piperazinylmethyl group in , which includes a hydroxyethyl moiety. This distinction may influence steric interactions and solubility .
- Aromatic Substitutions: Fluorine () and cyano () substituents introduce distinct electronic effects compared to bromine, affecting binding affinity and metabolic stability.
Analytical Characterization
- NMR and Mass Spectrometry : and emphasize $^1$H NMR (500 MHz) and high-resolution mass spectrometry (HRMS) for structural validation. The target compound would require similar techniques for confirmation .
- Elemental Analysis : reports precise C/H/N percentages, underscoring the importance of purity assessment in brominated derivatives .
Biological Activity
The compound 2-[(5-Bromobenzo[d]furan-2-yl)methylene]-6-hydroxy-7-(piperidylmethyl)benzo[b]furan-3-one (CAS Number: 929489-03-2) is a novel benzo[b]furan derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 454.3 g/mol. The structure features a complex arrangement that includes a bromobenzo[d]furan moiety and a piperidylmethyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₀BrNO₄ |
| Molecular Weight | 454.3 g/mol |
| CAS Number | 929489-03-2 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzo[b]furan derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines. For instance, derivatives of benzo[b]furan have shown effectiveness in inhibiting the proliferation of hepatoblastoma cells by suppressing TGF-β1 signaling pathways .
Case Study:
A study synthesized several benzo[b]furan derivatives and evaluated their antiproliferative effects on human cancer cell lines. The results indicated that modifications at specific positions on the benzofuran ring significantly enhanced anticancer activity, suggesting that the compound's structure plays a crucial role in its effectiveness .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar benzo[b]furan derivatives have demonstrated antibacterial and antifungal activities against various pathogens. For example, compounds with brominated furan rings have been reported to exhibit inhibitory effects against Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger .
Research Findings:
In vitro studies have shown that certain benzo[b]furan derivatives possess minimum inhibitory concentration (MIC) values in the low micromolar range against bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that the compound could be explored further for its antimicrobial potential .
The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in critical pathways such as cell proliferation and apoptosis. Molecular docking studies indicate that similar compounds can bind effectively to enzymes and receptors implicated in cancer progression and microbial resistance .
Synthesis and Derivative Studies
The synthesis of 2-[(5-Bromobenzo[d]furan-2-yl)methylene]-6-hydroxy-7-(piperidylmethyl)benzo[b]furan-3-one typically involves multi-step organic reactions, including bromination, methylene formation, and hydroxylation. Research has established various synthetic routes to optimize yield and purity, which are crucial for subsequent biological testing .
Q & A
Q. Q1. What synthetic methodologies are recommended for preparing 2-[(5-Bromobenzo[d]furan-2-yl)methylene]-6-hydroxy-7-(piperidylmethyl)benzo[b]furan-3-one?
Methodological Answer : The synthesis of brominated benzofuran derivatives typically involves halogenation (e.g., bromination using N-bromosuccinimide) followed by condensation reactions. For example, outlines a procedure for synthesizing brominated furanones via reflux with carbon tetrachloride and purification via silica gel chromatography . Adapt this protocol by substituting the starting material with 5-bromobenzo[b]furan precursors (analogous to compounds in ) and incorporating piperidylmethyl groups through nucleophilic substitution or Schiff base formation. Validate purity using HPLC (≥97%, as per ’s quality standards) .
Q. Q2. How can the compound’s solubility and stability be experimentally determined for in vitro assays?
Methodological Answer : Adopt a split-split plot design (as in ) to test solubility across solvents (e.g., DMSO, ethanol, aqueous buffers) and pH ranges. Use UV-Vis spectroscopy to monitor stability under varying temperatures (4°C, 25°C, 37°C) and light exposure. Include controls for oxidative degradation (e.g., H₂O₂ treatment). For reproducibility, follow ’s approach: four replicates per condition with ten samples per replicate .
Q. Q3. What spectroscopic techniques are critical for structural characterization?
Methodological Answer : Combine ¹H/¹³C NMR (500 MHz, as in ) for functional group identification, HRMS (e.g., Triple TOF 5600 System) for exact mass confirmation, and FT-IR to validate hydroxyl and carbonyl groups. For crystalline samples, X-ray diffraction provides absolute stereochemical confirmation. Cross-reference with analogs in to resolve spectral ambiguities .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in spectroscopic data for this compound’s tautomeric forms?
Methodological Answer : Employ dynamic NMR (DNMR) to detect tautomeric equilibria at varying temperatures. Use computational modeling (DFT or MD simulations) to predict stable tautomers, as suggested in ’s strategy for benzofuran derivatives. Validate experimentally via isotopic labeling (e.g., deuterium exchange for hydroxyl groups) and compare with synthetic intermediates (e.g., ’s bromo-ethanone derivatives) .
Q. Q5. What experimental designs are optimal for studying environmental fate and ecotoxicity?
Methodological Answer : Adopt a tiered approach per Project INCHEMBIOL ():
Laboratory phase : Measure logP, soil sorption (OECD 106), and hydrolysis rates (EPA 1615).
Ecotoxicology : Use Daphnia magna (OECD 202) and algae (OECD 201) assays at concentrations ≥1 ppm.
Field studies : Deploy randomized block designs () to assess bioaccumulation in soil-plant systems. Monitor degradation products via LC-MS/MS .
Q. Q6. How can mechanistic studies elucidate the compound’s reactivity under physiological conditions?
Methodological Answer : Design stopped-flow kinetics experiments to track reaction rates with nucleophiles (e.g., glutathione) at pH 7.4. Use LC-HRMS to identify adducts (e.g., piperidylmethyl group interactions). For redox behavior, employ cyclic voltammetry (e.g., 0.1–1.5 V vs. Ag/AgCl). Compare results with structurally related bromobenzofurans () to establish structure-activity relationships .
Data Analysis and Contradictions
Q. Q7. How should researchers address discrepancies in biological activity data across studies?
Methodological Answer : Apply meta-analysis frameworks ( ’s research models) to harmonize datasets. Stratify data by assay type (e.g., enzyme inhibition vs. cell viability), concentration ranges, and solvent systems. Use hierarchical clustering (e.g., PCA) to identify outliers. Reconcile contradictions via orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
Q. Q8. What statistical methods validate reproducibility in multi-laboratory studies?
Methodological Answer : Follow ’s randomized block design with split-split plots. Use interclass correlation coefficients (ICC) to assess lab-to-lab variability. For parametric data, apply ANOVA with post-hoc Tukey tests; for non-parametric data, use Kruskal-Wallis. Report effect sizes (Cohen’s d) and power analysis (α=0.05, β=0.2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
